REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][N:30]([CH:33]([C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)[C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[CH2:29][CH2:28]2)=[CH:23][CH:22]=1)(=[O:17])[CH2:13]C(C)=O.[NH2:46]/[C:47](/[CH3:53])=[CH:48]\[C:49]([O:51][CH3:52])=[O:50].[CH:54](O)(C)[CH3:55]>>[CH3:54][C:55]1[NH:46][C:47]([CH3:53])=[C:48]([C:49]([O:51][CH3:52])=[O:50])[CH:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:13]=1[C:12]([O:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][N:30]([CH:33]([C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)[CH2:29][CH2:28]2)=[CH:23][CH:22]=1)=[O:17]
|
Name
|
|
Quantity
|
1.144 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
[p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate
|
Quantity
|
3.464 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCCC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
873 mg
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dimroth condenser
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
The reaction solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography [silica gel, chloroform--methanol (45:1)] and column chromatography [silica gel, ethyl acetate--n-hexane (2:3)]
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by high performance liquid chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCCC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.503 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |